molecular formula C22H22N4O4 B10997882 N-(1H-indol-6-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-(1H-indol-6-yl)-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B10997882
M. Wt: 406.4 g/mol
InChI Key: COAOKANJFAGZFX-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide: is a complex organic compound that features an indole ring, a methoxyphenyl group, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation. The imidazolidinone ring can be formed via a cyclization reaction involving a suitable diamine and a carbonyl compound. The final step involves coupling the indole and imidazolidinone intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The indole ring can interact with aromatic residues in proteins, while the imidazolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-6-yl)-3-{1-[(4-hydroxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide
  • N-(1H-indol-6-yl)-3-{1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide
  • N-(1H-indol-6-yl)-3-{1-[(4-nitrophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide

Uniqueness

N-(1H-indol-6-yl)-3-{1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and chemical reactivity compared to its analogs with other substituents.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C22H22N4O4/c1-30-17-6-2-14(3-7-17)13-26-21(28)18(25-22(26)29)8-9-20(27)24-16-5-4-15-10-11-23-19(15)12-16/h2-7,10-12,18,23H,8-9,13H2,1H3,(H,24,27)(H,25,29)

InChI Key

COAOKANJFAGZFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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